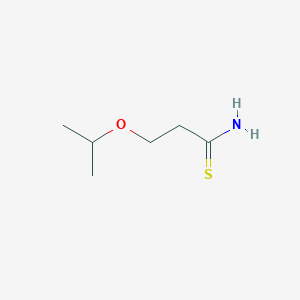
3-Isopropoxypropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxypropanethioamide is an organic compound with the molecular formula C6H13NOS and a molar mass of 147.24 g/mol . This compound is characterized by the presence of an isopropoxy group attached to a propanethioamide backbone, making it a unique thioamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypropanethioamide typically involves the reaction of 3-isopropoxypropanenitrile with hydrogen sulfide in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
3-Isopropoxypropanethioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Isopropoxypropanethioamide involves its interaction with specific molecular targets, such as enzymes. The thioamide group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
3-Isopropoxypropanenitrile: A precursor in the synthesis of 3-Isopropoxypropanethioamide.
3-Isopropoxypropanamide: A related amide compound with different reactivity.
3-Isopropoxypropane-1-thiol: A thiol derivative with distinct chemical properties.
Uniqueness: this compound stands out due to its unique combination of an isopropoxy group and a thioamide functional group. This combination imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
3-propan-2-yloxypropanethioamide |
InChI |
InChI=1S/C6H13NOS/c1-5(2)8-4-3-6(7)9/h5H,3-4H2,1-2H3,(H2,7,9) |
InChI Key |
QNHQJVUOPSCPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


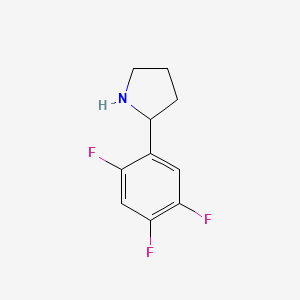
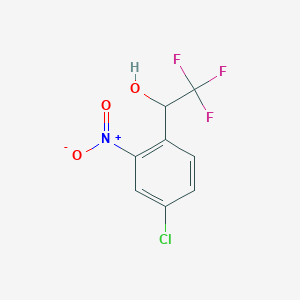
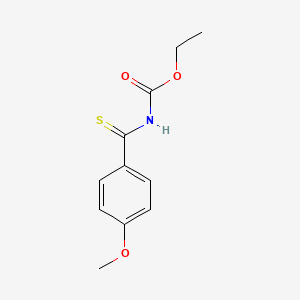
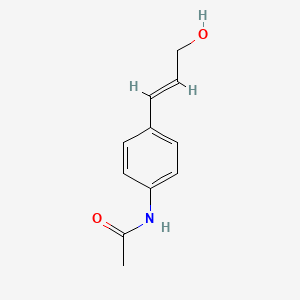
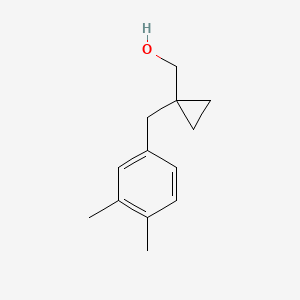
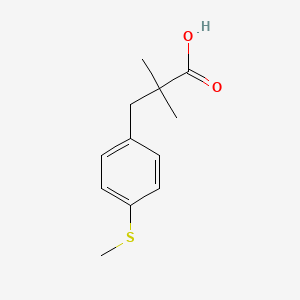
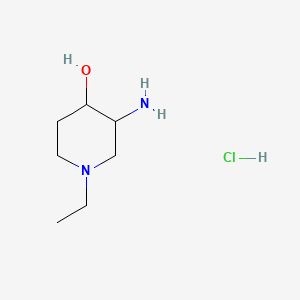
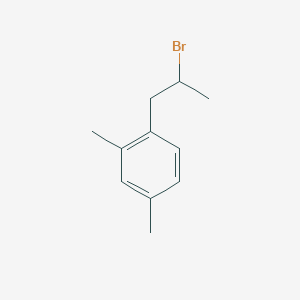
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
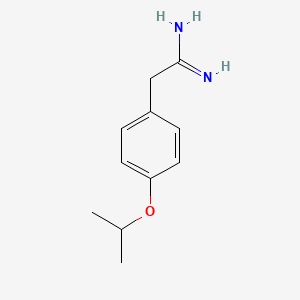
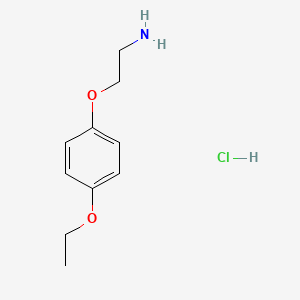
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
